molecular formula C20H25N3O3S B5382061 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B5382061
M. Wt: 387.5 g/mol
InChI Key: XMAGCKXGAVRGLY-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide is a chemical compound with a molecular formula of C20H25N3O3S

Preparation Methods

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide typically involves the reaction of piperazine derivatives with benzenesulfonyl chloride and 2-ethylphenylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide involves its binding to specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease.

Comparison with Similar Compounds

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can be compared to other piperazine derivatives, such as:

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-17-8-6-7-11-19(17)21-20(24)16-22-12-14-23(15-13-22)27(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAGCKXGAVRGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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